Sodium 9,10-dimethoxyanthracene-2-sulfonate
Overview
Description
Sodium 9,10-dimethoxyanthracene-2-sulfonate, also known as 9,10-Dimethoxyanthracene-2-sulfonic Acid Sodium Salt or IPA-DAS, is a fluorimetric ion-pair reagent for amines . It is often used in analytical science .
Molecular Structure Analysis
The molecular formula of Sodium 9,10-dimethoxyanthracene-2-sulfonate is C16H13NaO5S, and its molecular weight is 340.32 g/mol . It appears as a light yellow to amber to dark green powder or crystal .Chemical Reactions Analysis
Sodium 9,10-dimethoxyanthracene-2-sulfonate is used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds such as alkaloids .Physical And Chemical Properties Analysis
Sodium 9,10-dimethoxyanthracene-2-sulfonate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are hygroscopic .Scientific Research Applications
Photopolymerization and Conductivity Enhancement
Sodium 9,10-dimethoxyanthracene-2-sulfonate has been studied for its potential role in enhancing the properties of materials, particularly in polymerization processes and conductivity improvement. For instance, novel sulfonium salts, including derivatives of 9,10-dimethoxyanthracene-2-sulfonate, were investigated for their ability to initiate radical photopolymerization as well as cationic polymerization, offering potential applications in creating advanced polymers (Takahashi, Sanda, & Endo, 2004). Additionally, the effects of salt 9,10-anthraquinone-2-sulfonic acid sodium on the conductivity of polypyrrole were explored, demonstrating that the addition of the salt could significantly affect the chain length of the synthesized polymer and, consequently, its electrical conductivity (Huang, Zhou, Deng, & Zhai, 2008).
Photochemical Studies
Photochemical properties of sodium 9,10-dimethoxyanthracene-2-sulfonate have also been a subject of interest. Research examining the photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate films shed light on the photodissociation products formed under laser irradiation, providing valuable insights into the photochemical behavior of this compound and its potential applications in light-sensitive materials (Liu & Whitten, 2003).
Spin Conversion and Photorelaxation Processes
The compound's influence on spin conversion and photorelaxation processes has also been noted. Specifically, iron(II) 1,2,4-triazole complexes with 9,10-dimethoxyanthracene-2-sulfonate counter ions were developed, exhibiting dynamic spin conversion characteristics. These complexes, when dispersed in toluene as nanofibers, demonstrated the ability to regulate the photorelaxation process of 1-pyrenesulfonate accumulated on the complex, depending on the spin state of the iron(II) triazole complexes ([Matsukizono, Kuroiwa, & Kimizuka, 2008](https://consensus.app/papers/selfassemblydirected-spin-conversion-ironii-matsukizono/b78c7cecf8fe50968d7b816d8b3263ac/?utm_source=chatgpt)).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;9,10-dimethoxyanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQZXMEEWCJQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52212-90-5 (Parent) | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067580396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90986940 | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 9,10-dimethoxyanthracene-2-sulfonate | |
CAS RN |
67580-39-6 | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067580396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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